(R)-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one
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Overview
Description
®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one is a complex organic compound It features a furanone ring, a butadiene side chain, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one typically involves multiple steps:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the butadiene side chain: This step may involve cross-coupling reactions such as the Heck or Suzuki reactions.
Incorporation of the cyclohexene ring: This can be done through Diels-Alder reactions or other cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene side chain.
Reduction: Reduction reactions can target the furanone ring or the cyclohexene ring.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one: This compound is unique due to its specific arrangement of functional groups.
Other furanone derivatives: These compounds share the furanone ring but differ in their side chains and substituents.
Cyclohexene derivatives: These compounds have a cyclohexene ring but may lack the furanone ring or butadiene side chain.
Uniqueness
The uniqueness of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one lies in its combination of a furanone ring, a butadiene side chain, and a cyclohexene ring. This specific arrangement of functional groups gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one |
InChI |
InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-/t17-/m1/s1 |
InChI Key |
OTIYLZVFQIMLQH-UIUAQFKNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\O[C@H]2C=C(C(=O)O2)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C |
Origin of Product |
United States |
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